5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide
Description
5-Bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a fused triazolopyridazine core linked to a brominated furan carboxamide via a phenyl group. Its molecular formula is C₁₇H₁₂BrN₅O₂, with a molecular weight of 398.220 g/mol and a monoisotopic mass of 397.017437 g/mol . The phenyl linker at the 3-position distinguishes it from positional isomers and analogs with substitutions at other positions, influencing steric and electronic interactions in target binding.
Properties
IUPAC Name |
5-bromo-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c1-10-20-21-16-8-5-13(22-23(10)16)11-3-2-4-12(9-11)19-17(24)14-6-7-15(18)25-14/h2-9H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHRVBKCLYSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide, is a heterocyclic compound that contains a triazole ring. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. .
Mode of Action
It is known that triazole compounds can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics. This allows them to interact with their targets and induce changes.
Biochemical Pathways
Triazole compounds are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Given the diverse pharmacological activities of triazole compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels.
Biological Activity
5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and pyridazine rings. The process often utilizes various reagents and conditions to achieve the desired structure. Specific methods may include:
- Condensation Reactions : Initial reactions between appropriate precursors to form the triazole core.
- Substitution Reactions : Introducing functional groups such as bromine and carboxamide through nucleophilic substitutions.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance:
- Inhibition of Pathogenic Bacteria : Compounds similar to 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.21 µM to higher concentrations depending on the structural modifications .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 26 µM against lung cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances antimicrobial properties |
| Triazole Ring | Essential for binding interactions |
| Furan Carboxamide Group | Contributes to overall stability |
Case Studies
- Inhibition of Lipoxygenase : A related study evaluated compounds as inhibitors of lipoxygenase (15-LO), with some showing IC50 values of 9 μM and 12 μM . This suggests potential anti-inflammatory properties.
- Molecular Docking Studies : Docking studies indicated strong binding interactions between the compound and key enzymes involved in cancer progression, suggesting mechanisms for its anticancer effects .
Comparison with Similar Compounds
Triazolopyridazine Core Modifications
Furan Carboxamide Variations
- Bromine vs.
- Acetamide Replacement : Lin28-1632 replaces the bromo-furan with an acetamide, simplifying the structure but reducing electrophilic reactivity, which may explain its specificity for Lin28 over kinases.
Physicochemical Properties
The target compound’s higher LogP vs. Lin28-1632 reflects greater lipophilicity from the bromo-furan group.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing aryl groups (e.g., bromo-substituted furan) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the furan-2-carboxylic acid derivative and the triazolopyridazine-aniline intermediate .
Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazolo-pyridazine substitution and amide bond integrity .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode, ±2 ppm accuracy) .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients to assess purity (>95%) .
- X-ray crystallography : For unambiguous structural confirmation, particularly if polymorphism impacts biological activity .
Q. What safety precautions are recommended during handling?
- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical splash goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
No specific GHS hazards are reported for structurally related triazolopyridazines, but assume acute toxicity (Category 4) as a precaution .
Q. How is the solubility profile of this compound determined for in vitro assays?
- Solvent screening : Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .
- LogP measurement : Reverse-phase HPLC to estimate hydrophobicity, critical for membrane permeability predictions .
- pH-dependent stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours, followed by LC-MS to assess degradation .
Q. What in vitro assays are used for initial biological activity screening?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ luminescence-based detection .
- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Metabolic stability : Microsomal incubation (human liver microsomes) to estimate half-life (t₁/₂) and intrinsic clearance .
Advanced Research Questions
Q. How do structural modifications influence the compound’s structure-activity relationship (SAR)?
- Bromo-substitution : Enhances electrophilic reactivity, improving kinase binding affinity but potentially increasing off-target effects .
- Triazolo-pyridazine core : The 3-methyl group stabilizes the planar conformation, optimizing π-π stacking with hydrophobic kinase pockets .
- Furan carboxamide : The 2-position carbonyl acts as a hydrogen bond acceptor, critical for ATP-binding site interactions .
Comparative studies with 5-fluoro or 5-chloro analogs show reduced potency, highlighting the bromo group’s unique electronic effects .
Q. What strategies address solubility limitations in in vivo studies?
- Prodrug design : Introduce phosphate or acetyl groups to the furan ring for enhanced aqueous solubility, with enzymatic cleavage in target tissues .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability and reduce renal clearance .
- Co-solvent systems : Combine DMSO with cyclodextrins (e.g., HP-β-CD) to stabilize the compound in aqueous formulations .
Q. How can contradictory data in kinase inhibition assays be resolved?
- Assay validation : Confirm kinase purity (SDS-PAGE) and activity (positive controls like staurosporine) to rule out batch variability .
- Cellular context : Compare results in cell-free vs. cell-based assays; off-target effects in cells may mask true potency .
- Molecular docking : Use X-ray structures (e.g., PDB: 38P) to identify binding pose discrepancies caused by protein flexibility .
Q. What computational tools predict metabolic hotspots for lead optimization?
- ADMET predictors : SwissADME or Schrödinger’s QikProp to identify sites prone to CYP450 oxidation (e.g., methyl groups on triazolo-pyridazine) .
- MD simulations : GROMACS for assessing conformational stability in aqueous vs. lipid environments, guiding substituent modifications .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic centers susceptible to glutathione conjugation .
Q. How is synthetic yield optimized for gram-scale production?
- Catalyst screening : Replace Pd(PPh₃)₄ with XPhos Pd G3 for Suzuki couplings, reducing catalyst loading to 0.5 mol% while maintaining >85% yield .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., triazolo-pyridazine cyclization) .
- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) using software like MODDE® .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
